1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of its molecular structure. The compound's full systematic name incorporates the benzene ring as the parent structure, with methoxy substituents positioned at the 1- and 4-positions, and a nitroethenyl group attached to the 2-position. The stereochemical descriptor (E) indicates the trans configuration of the nitroethenyl double bond, where the nitro group and benzene ring are positioned on opposite sides of the double bond. Alternative nomenclature systems recognize this compound under several synonyms, including (E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene and 2,5-Dimethoxy-β-nitrostyrene, reflecting different naming conventions within the chemical literature.
The Chemical Abstracts Service registry number 40276-11-7 provides unambiguous identification for this compound in chemical databases and literature. The molecular formula C₁₀H₁₁NO₄ accurately represents the atomic composition, with a calculated molecular weight of 209.20 grams per mole. The International Chemical Identifier represents the compound as InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+, where the final component /b6-5+ specifically denotes the E-stereochemistry of the nitroethenyl group. The corresponding InChI Key IRRZIWHEPWPPJF-AATRIKPKSA-N provides a condensed hash representation for database searches and structural comparisons.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 40276-11-7 | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| InChI Key | IRRZIWHEPWPPJF-AATRIKPKSA-N | |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)/C=C/N+[O-] |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits specific conformational preferences that significantly influence its chemical properties and reactivity. Computational studies using density functional theory methods have revealed important structural parameters for nitrostyrene derivatives, providing insights into the preferred conformations of these compounds. The dihedral angle between the benzene ring and the nitroethenyl group represents a critical geometric parameter that affects the overall molecular stability and electronic delocalization. For related dimethoxy-nitroethenyl compounds, crystallographic studies have determined dihedral angles ranging from approximately 23 to 30 degrees between the aromatic ring and the nitroalkenyl substituent.
The conformational analysis reveals that the E-configuration of the nitroethenyl group is thermodynamically favored due to reduced steric interactions compared to the Z-isomer. Ab initio molecular orbital calculations on similar β-nitrostyrene derivatives have demonstrated that the E-configuration typically exhibits lower energy compared to the corresponding Z-isomer. The methoxy groups at the 1- and 4-positions adopt coplanar orientations with respect to the benzene ring, maximizing conjugative interactions between the oxygen lone pairs and the aromatic π-system. This planar arrangement facilitates effective overlap between the methoxy substituent orbitals and the benzene ring, contributing to the overall electronic stabilization of the molecule.
The nitro group geometry shows characteristic bond lengths and angles consistent with its resonance-stabilized structure. The nitrogen-oxygen bond lengths in nitro compounds typically measure approximately 1.22-1.25 Ångströms, reflecting the partial double bond character resulting from resonance delocalization. The C-NO₂ bond length generally ranges from 1.46 to 1.50 Ångströms, indicating some degree of conjugation between the nitro group and the adjacent carbon framework. Computational optimization studies have confirmed that the nitro group maintains planarity with the adjacent double bond, maximizing π-electron delocalization throughout the extended conjugated system.
Electronic Structure and Resonance Stabilization
The electronic structure of this compound reflects a complex interplay between electron-donating methoxy groups and the electron-withdrawing nitroethenyl substituent. The methoxy groups function as π-electron donors through resonance interactions, where the oxygen lone pairs participate in conjugation with the benzene ring π-system. This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy substituents. Conversely, the nitroethenyl group acts as a powerful electron-withdrawing system, creating a significant electronic polarization across the molecule.
Density functional theory calculations have provided detailed insights into the electronic structure of β-nitrostyrene derivatives, revealing the extent of charge redistribution upon substitution. The nitro group exhibits strong π-acceptor properties, withdrawing electron density from the conjugated system through both inductive and resonance effects. The calculated atomic charges demonstrate substantial positive charge accumulation on the carbon atoms adjacent to the nitro group, while the methoxy-substituted carbons carry increased negative charge. This electronic asymmetry creates a significant dipole moment across the molecule, influencing its chemical reactivity and intermolecular interactions.
The extended conjugation system encompassing the benzene ring, methoxy substituents, double bond, and nitro group enables significant resonance stabilization. Multiple resonance structures contribute to the overall electronic description, including forms where negative charge resides on the nitro group oxygen atoms and positive charge is distributed across the aromatic system. The resonance energy associated with this extended conjugation system contributes substantially to the thermodynamic stability of the E-isomer. Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the methoxy-substituted benzene ring, while the lowest unoccupied molecular orbital has significant amplitude on the nitroethenyl group, reflecting the donor-acceptor character of the substitution pattern.
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRZIWHEPWPPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418767 | |
| Record name | 1,4-Dimethoxy-2-(2-nitroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40276-11-7 | |
| Record name | 1,4-Dimethoxy-2-(2-nitroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is a nitro-derivative, and nitro compounds have been shown to have anti-infective activity. .
Mode of Action
It is known that nitro compounds can undergo electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Analysis
Biochemical Properties
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction with these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their function and potentially affecting cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound begins to exhibit significant biological activity at specific concentrations. Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as other systemic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and influence metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Biological Activity
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is a compound of significant interest in biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzene ring substituted with two methoxy groups and a nitroethenyl group. The presence of these functional groups contributes to its distinctive chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial in drug metabolism. Such interactions can lead to the formation of reactive intermediates that may influence various biochemical pathways.
- Covalent Bond Formation : The compound can form covalent bonds with biomolecules, such as proteins and nucleic acids. This interaction can inhibit or activate enzyme activity depending on the target, affecting cellular processes like gene expression and metabolism.
- Cell Signaling Modulation : In certain cell types, this compound has been shown to modulate cell signaling pathways, impacting gene expression related to cell growth and differentiation.
Biological Activity Overview
The biological activity of this compound includes:
Case Studies
- Antitumor Research : A study investigated the effects of this compound on cancer cell lines. It was found that at specific concentrations, the compound induced apoptosis in cancer cells by inhibiting topoisomerase II activity, a key enzyme involved in DNA replication .
- Enzyme Interaction Studies : Research highlighted the interaction of this compound with cytochrome P450 enzymes. The study demonstrated that the compound could alter enzyme activity, leading to changes in metabolic pathways that could affect drug efficacy and toxicity.
- Toxicological Assessments : In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects. This underscores the importance of dosage in determining the biological outcomes of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Electronic Effects: The nitroethenyl group in the reference compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. Methyl-substituted analogs (e.g., C₁₁H₁₃NO₄) show increased steric hindrance, which may slow reaction kinetics but improve stability in hydrophobic environments .
Solubility and Lipophilicity: The reference compound’s moderate polarity (PSA: ~70.8 Ų) balances solubility in polar aprotic solvents. Methyl derivatives (C₁₁H₁₃NO₄) display higher lipophilicity, making them more compatible with non-polar matrices . Sulfur-containing analogs (C₁₈H₁₉NO₅S) have enhanced solubility in organic solvents due to the thioether group .
Thermal Stability :
- Compounds with nitro groups (e.g., C₁₀H₁₀N₂O₆) may exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition. In contrast, isopropyl-substituted derivatives (C₁₁H₁₆O₂) lack nitro functionalities and are more thermally stable .
Applications: The reference compound is utilized in synthesizing heterocycles and nitroolefin intermediates. Methyl-substituted variants are explored in drug discovery for their improved membrane permeability .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a 1,4-dimethoxybenzene derivative followed by the introduction of the (E)-2-nitroethenyl group through electrophilic substitution or condensation reactions. The methoxy groups at positions 1 and 4 activate the aromatic ring toward electrophilic substitution, facilitating regioselective introduction of the nitroethenyl substituent at position 2.
Key Preparation Method: Knoevenagel-Type Condensation
A common and effective method is the Knoevenagel condensation between 1,4-dimethoxy-2-methylbenzene (or its aldehyde derivative) and nitroalkene precursors under basic or acidic catalysis. This reaction forms the conjugated nitroethenyl group in the (E)-configuration due to thermodynamic stability.
-
- Catalyst: Mild bases such as piperidine or triethylamine
- Solvent: Ethanol or other polar organic solvents
- Temperature: Reflux (~80°C) to promote condensation
- Time: Several hours until completion monitored by TLC or HPLC
Mechanism: The methyl or aldehyde group adjacent to the aromatic ring undergoes condensation with nitroalkane or nitroethylene derivatives, forming the nitroethenyl double bond with (E)-stereochemistry.
Alternative Route: Electrophilic Aromatic Substitution (Nitration)
Another approach involves direct nitration of 1,4-dimethoxy-2-methylbenzene using a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature to introduce the nitro group, followed by oxidation or further functionalization to yield the nitroethenyl substituent.
-
- Nitrating agents: HNO₃/H₂SO₄ mixture
- Temperature: 0–5°C to avoid over-nitration
- Time: 1–2 hours with stirring
- Workup: Quenching with ice water, extraction, and purification
Outcome: Electrophilic substitution introduces the nitro group ortho or para to methoxy groups, which can be further transformed into the nitroethenyl moiety by oxidation or condensation.
Industrial and Scale-Up Considerations
Industrial synthesis adapts the above methods with process intensification techniques:
- Continuous flow reactors for controlled nitration and condensation, improving safety and yield
- Optimized temperature and reagent feed rates to maximize selectivity for the (E)-isomer
- Advanced purification such as crystallization and chromatography to achieve >95% purity
Reaction Conditions and Optimization Data
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Catalyst | Piperidine, triethylamine (0.1 eq) | Promotes condensation, higher yield |
| Solvent | Ethanol, methanol | Good solubility, facilitates reaction |
| Temperature | 70–85°C (reflux) | Higher temp increases rate but may cause side reactions |
| Reaction Time | 4–8 hours | Longer time improves conversion |
| Nitrating Agent Ratio | HNO₃:H₂SO₄ = 1:1 to 1:2 | Controls degree of nitration |
| Workup | Ice quench, extraction with organic solvents | Removes impurities, improves purity |
Characterization and Confirmation of (E)-Configuration
-
- $$^{1}H$$ NMR shows characteristic vinyl proton signals with coupling constants (J ~15–16 Hz) confirming trans (E) geometry.
- Methoxy protons appear as singlets around δ 3.7–3.9 ppm.
-
- Strong asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively.
- C=C stretching vibrations of the nitroethenyl group observed near 1600 cm⁻¹.
-
- Molecular ion peak at m/z 209 consistent with molecular formula C₁₀H₁₁NO₄.
-
- Confirms planar aromatic system and trans arrangement of nitroethenyl substituent.
Research Findings on Preparation Efficiency and Stability
- The (E)-nitroethenyl group is photostable under inert atmosphere but susceptible to reduction under UV light in polar solvents, necessitating careful handling and storage conditions (e.g., dark, inert atmosphere, low temperature).
- Yields for the condensation route typically range from 50% to 75%, depending on catalyst and reaction time optimization.
- Purity after chromatographic purification exceeds 95%, suitable for research and pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 1,4-Dimethoxy-2-methylbenzene | Piperidine, ethanol, reflux | 50–75 | >95 | Preferred for stereoselective (E)-isomer |
| Electrophilic Aromatic Nitration | 1,4-Dimethoxy-2-methylbenzene | HNO₃/H₂SO₄, 0–5°C | 40–60 | 90–95 | Requires careful temperature control |
| Oxidation/Post-nitration Functionalization | Nitro-substituted intermediates | Oxidants like KMnO₄ or CrO₃ | Variable | Variable | Used for further functional group transformations |
Q & A
Q. How is the structural identity of 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene confirmed in synthetic chemistry?
Structural confirmation typically involves a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : The methoxy groups (δ 3.76–3.79 ppm in H-NMR) and the (E)-2-nitroethenyl moiety (δ 6.5–8.0 ppm for vinyl protons) are key diagnostic signals .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the (E)-configuration and spatial arrangement. Programs like SHELXL are widely used for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., observed m/z 223.2252 for CHNO) .
Q. What synthetic routes are employed to prepare this compound?
A common approach involves:
Nitration of a dimethoxybenzene precursor : Introduction of the nitro group under controlled conditions to avoid over-nitration.
Alkene formation : Wittig or elimination reactions to install the (E)-2-nitroethenyl group. For example, elimination of water from a nitroethanol intermediate under acidic conditions yields the desired alkene .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from methanol) ensures purity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound?
Discrepancies in spectral or crystallographic data (e.g., unexpected dihedral angles or coupling constants) can be addressed via:
- Density Functional Theory (DFT) : Calculated NMR shifts and IR spectra (e.g., using Gaussian or ORCA) validate experimental observations. Deviations >0.3 ppm in H-NMR may indicate conformational flexibility .
- Molecular Docking : For biological studies, docking into enzyme active sites (e.g., Tyrosine recombinase XerC) predicts binding modes and identifies critical interactions (e.g., hydrogen bonds with nitro groups) .
Q. What experimental design considerations are critical for studying the (E)-configuration’s stability?
- Photostability Assays : UV-Vis spectroscopy under controlled light exposure monitors isomerization to the (Z)-form.
- Kinetic Studies : Variable-temperature NMR tracks configurational changes, with activation energy calculated via the Eyring equation .
- Chromatographic Separation : HPLC with chiral columns resolves (E)/(Z) isomers, essential for isolating pure (E)-configurations .
Q. How do researchers address discrepancies in reported melting points or solubility data?
- Purity Verification : Differential Scanning Calorimetry (DSC) confirms melting point consistency. Impurities (e.g., residual solvents) lower observed melting points .
- Solvent Screening : Systematic solubility tests in polar (DMSO, methanol) vs. non-polar (hexane) solvents identify optimal recrystallization conditions. Discrepancies often arise from solvent polarity effects .
Methodological Challenges in Data Interpretation
Q. What strategies resolve overlapping signals in 1^11H-NMR spectra of derivatives?
Q. How is the nitro group’s electronic influence on reactivity quantified?
- Hammett Substituent Constants : Measured via kinetic studies of electrophilic substitution reactions (e.g., bromination). The nitro group’s σ value (−0.28) predicts regioselectivity in further functionalization .
- Cyclic Voltammetry : Redox potentials (e.g., E = −1.2 V vs. Ag/AgCl) correlate with electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
